molecular formula C26H32ClN3O3 B2649798 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1323696-07-6

4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2649798
CAS RN: 1323696-07-6
M. Wt: 470.01
InChI Key: YFZAMNCNEUASJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C26H32ClN3O3 and its molecular weight is 470.01. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Enaminones Research

The compound's relevance in crystal structure analysis is illustrated by a study on the crystal structures of various anticonvulsant enaminones, including a related chemical structure. This research is pivotal in understanding hydrogen bonding patterns and molecular conformations in similar compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Novel Compounds

Another study emphasizes the synthesis of novel compounds derived from similar structures for potential anti-inflammatory and analgesic applications. This research underscores the importance of such chemical structures in developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

Molecular interaction studies involving analogs of the compound with specific receptors, such as the CB1 cannabinoid receptor, provide critical insights into drug-receptor interactions and drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antimicrobial Activities Research

Research into the synthesis of novel triazole derivatives, including structures analogous to the compound , highlights its potential in antimicrobial applications. This area of study is crucial for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Medical Imaging Tracers Development

The compound's analogs have been studied for their potential as tracers in medical imaging, particularly in positron emission tomography (PET) studies. Such research is instrumental in advancing diagnostic imaging techniques (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).

properties

IUPAC Name

4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O3/c1-33-23-7-3-2-6-22(23)29-25(32)30-16-12-19(13-17-30)18-28-24(31)26(14-4-5-15-26)20-8-10-21(27)11-9-20/h2-3,6-11,19H,4-5,12-18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAMNCNEUASJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.